(4R)-1-[(3-methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one
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Overview
Description
UCB-J is a positron emission tomography (PET) radiotracer developed for imaging synaptic vesicle glycoprotein 2A (SV2A) in the brain. This compound has high affinity towards SV2A, a protein involved in the regulation of neurotransmitter release in neurons and endocrine cells. UCB-J is used to study synaptic density in various neurological diseases, including Alzheimer’s disease, Parkinson’s disease, and epilepsy .
Preparation Methods
Synthetic Routes and Reaction Conditions
UCB-J is synthesized through a process involving the C-11 methylation of a 3-pyridyl trifluoroborate precursor with carbon-11 methyl iodide via the Suzuki–Miyaura cross-coupling method . The reaction mixture is heated at 70°C for 4 minutes to produce UCB-J . The product is then purified using high-performance liquid chromatography (HPLC) and reformulated in a solution of ethanol and phosphate-buffered saline .
Industrial Production Methods
The industrial production of UCB-J involves the use of automated synthesis modules to ensure high radiochemical yield and purity. The process is optimized to produce UCB-J with a radiochemical purity greater than 99% and a molar activity of 390 GBq/μmol .
Chemical Reactions Analysis
Types of Reactions
UCB-J undergoes various chemical reactions, including:
Oxidation: UCB-J can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: UCB-J can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving UCB-J include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of UCB-J can lead to the formation of various oxidized derivatives, while reduction can produce reduced analogs of the compound.
Scientific Research Applications
UCB-J has a wide range of scientific research applications, including:
Biology: The compound is used to study the role of SV2A in neurotransmitter release and synaptic function.
Medicine: UCB-J is employed in clinical research to diagnose and monitor neurological diseases such as Alzheimer’s disease, Parkinson’s disease, and epilepsy
Industry: UCB-J is used in the development of new diagnostic tools and therapeutic agents targeting SV2A.
Mechanism of Action
UCB-J exerts its effects by binding to SV2A, a protein located in the synaptic vesicles of neurons. This binding allows for the noninvasive measurement of synaptic density using PET imaging . The molecular targets and pathways involved in the action of UCB-J include the regulation of neurotransmitter release and synaptic function .
Comparison with Similar Compounds
UCB-J is compared with other similar compounds, such as:
Fluorine-18 labeled UCB-J: This compound has a longer radioactive half-life compared to UCB-J, making it suitable for broader applications.
Levetiracetam and Brivaracetam: These compounds also target SV2A and are used as antiepileptic drugs.
UCB-J is unique due to its high affinity and selectivity towards SV2A, making it an excellent radiotracer for imaging synaptic density in the brain .
Properties
Molecular Formula |
C17H15F3N2O |
---|---|
Molecular Weight |
320.31 g/mol |
IUPAC Name |
(4R)-1-[(3-methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C17H15F3N2O/c1-10-7-21-3-2-11(10)8-22-9-13(6-16(22)23)12-4-14(18)17(20)15(19)5-12/h2-5,7,13H,6,8-9H2,1H3/t13-/m0/s1 |
InChI Key |
RFSDYRVOGWHOFT-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=C(C=CN=C1)CN2C[C@H](CC2=O)C3=CC(=C(C(=C3)F)F)F |
Canonical SMILES |
CC1=C(C=CN=C1)CN2CC(CC2=O)C3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
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